molecular formula C11H15IZn B3258784 4-n-Pentylphenylzinc iodide CAS No. 308796-05-6

4-n-Pentylphenylzinc iodide

Cat. No.: B3258784
CAS No.: 308796-05-6
M. Wt: 339.5 g/mol
InChI Key: GYZDXRPXHLCTGK-UHFFFAOYSA-M
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Description

4-n-Pentylphenylzinc iodide is an organozinc compound with the molecular formula C11H15IZnThis compound is particularly notable for its role in organic synthesis, where it serves as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-n-Pentylphenylzinc iodide can be synthesized through the reaction of 4-n-pentylphenyl bromide with zinc in the presence of iodine. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and concentration, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-n-Pentylphenylzinc iodide primarily undergoes substitution reactions. It can react with various electrophiles to form new carbon-carbon bonds, making it a valuable reagent in organic synthesis .

Common Reagents and Conditions:

    Electrophiles: Alkyl halides, acyl chlorides, and aldehydes.

    Conditions: Reactions are typically carried out in anhydrous solvents like THF under inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Major Products: The major products formed from these reactions are substituted aromatic compounds, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

4-n-Pentylphenylzinc iodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its role in the synthesis of drug intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-n-Pentylphenylzinc iodide exerts its effects involves the formation of carbon-zinc bonds, which are highly reactive towards electrophiles. This reactivity allows for the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules . The molecular targets and pathways involved are primarily related to its role as a nucleophilic reagent in organic synthesis .

Comparison with Similar Compounds

  • 4-n-Butylphenylzinc iodide
  • 4-n-Hexylphenylzinc iodide
  • 4-n-Octylphenylzinc iodide

Comparison: 4-n-Pentylphenylzinc iodide is unique due to its specific alkyl chain length, which can influence its reactivity and the properties of the resulting products. Compared to its analogs with shorter or longer alkyl chains, this compound may offer a balance between reactivity and stability, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

iodozinc(1+);pentylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15.HI.Zn/c1-2-3-5-8-11-9-6-4-7-10-11;;/h6-7,9-10H,2-3,5,8H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZDXRPXHLCTGK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=[C-]C=C1.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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